2-(3-Fluorobenzoyl)-6-methylpyridine

Catalog No.
S832821
CAS No.
1187164-33-5
M.F
C13H10FNO
M. Wt
215.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluorobenzoyl)-6-methylpyridine

CAS Number

1187164-33-5

Product Name

2-(3-Fluorobenzoyl)-6-methylpyridine

IUPAC Name

(3-fluorophenyl)-(6-methylpyridin-2-yl)methanone

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

InChI

InChI=1S/C13H10FNO/c1-9-4-2-7-12(15-9)13(16)10-5-3-6-11(14)8-10/h2-8H,1H3

InChI Key

MKYDBHXFFDYQQT-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)F

Currently Available Information:

Potential Research Areas:

Due to the presence of a pyridine ring and a fluorinated benzoyl group, 2-(3-Fluorobenzoyl)-6-methylpyridine could hold potential for research in various fields, though this is speculative. Here are some potential areas:

  • Medicinal Chemistry: The pyridine ring is a common functional group found in many drugs. The fluorinated benzoyl group may also influence biological activity. Therefore, 2-(3-Fluorobenzoyl)-6-methylpyridine could be a candidate molecule for investigation in drug discovery programs.
  • Material Science: Pyridine derivatives can be used in the development of new materials with specific properties. The combination of the pyridine ring and the fluorinated benzoyl group in 2-(3-Fluorobenzoyl)-6-methylpyridine could be of interest for researchers exploring novel materials for applications in electronics or optoelectronics.

2-(3-Fluorobenzoyl)-6-methylpyridine is an organic compound classified as a pyridine derivative. It features a fluorobenzoyl group at the second position of a 6-methylpyridine ring. The presence of the fluorine atom in the benzoyl moiety significantly influences the compound's reactivity and chemical properties. This compound is characterized by its molecular formula C13H10FNOC_{13}H_{10}FNO and a molecular weight of approximately 221.22 g/mol. The unique structural arrangement of this compound imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

, including:

  • Electrophilic Aromatic Substitution (EAS): The fluorobenzoyl group can participate in EAS reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
  • Nucleophilic Substitution: The fluorine atom in the benzoyl group can be substituted by nucleophiles under appropriate conditions.
  • Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents for these reactions include halogens, nitrating agents, and various nucleophiles, which facilitate the transformation of this compound into a range of derivatives.

While specific biological activity data for 2-(3-Fluorobenzoyl)-6-methylpyridine is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, potentially leading to increased biological activity. Research into related compounds suggests that they may possess antimicrobial, antifungal, or anticancer properties, indicating the potential for this compound to exhibit similar effects .

The synthesis of 2-(3-Fluorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 3-fluorobenzoyl chloride. This reaction is generally conducted in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction. The reaction can be represented as follows:

6 Methylpyridine+3 Fluorobenzoyl chloride2 3 Fluorobenzoyl 6 methylpyridine+HCl\text{6 Methylpyridine}+\text{3 Fluorobenzoyl chloride}\rightarrow \text{2 3 Fluorobenzoyl 6 methylpyridine}+\text{HCl}

This synthesis is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride. On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield.

2-(3-Fluorobenzoyl)-6-methylpyridine has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a precursor or intermediate in the synthesis of biologically active compounds.
  • Material Science: Its chemical properties might be utilized in developing new materials with specific functionalities.
  • Research: This compound can be used as a reagent or building block in organic synthesis and chemical research.

The distinct characteristics imparted by the fluorobenzoyl group make it particularly interesting for further exploration in medicinal chemistry .

Several compounds share structural similarities with 2-(3-Fluorobenzoyl)-6-methylpyridine, including:

  • 2-(3-Fluorobenzoyl)-3-methylpyridine: Similar in structure but differs in the position of the methyl group on the pyridine ring.
  • 3-Fluorobenzoic acid: A fluorinated benzoic acid that exhibits different reactivity and applications compared to pyridine derivatives.
  • 3-Fluorobenzoyl chloride: A precursor used in synthesizing various substituted pyridines.

Uniqueness

The uniqueness of 2-(3-Fluorobenzoyl)-6-methylpyridine lies in its combination of a fluorinated benzoyl group and a methyl-substituted pyridine ring. This structural arrangement may impart distinct chemical reactivity and biological properties compared to other similar compounds, making it valuable for targeted research applications.

XLogP3

3

Dates

Last modified: 08-16-2023

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